9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide

Blue PHOLED Host Material Quantum Efficiency

Achieving high external quantum efficiency (EQE) in blue PHOLEDs and Pero-LEDs often requires specialized electron transport and host materials that are not commercially accessible. SPPO1 (CAS 1125547-88-7) is a mono-substituted spirobifluorene phosphine oxide validated in peer-reviewed devices: - **Blue PHOLED host:** 16.3% max EQE, 31.4 cd/A with FIrpic emitter. - **Pero-LED passivation:** 17.48% EQE, 10.93 ppt gain over untreated controls. - **Hole-blocking/ETM:** Triplet energy 2.8 eV, HOMO -6.5 eV. Available for R&D quantities with same-day shipping from BenchChem.

Molecular Formula C37H25OP
Molecular Weight 516.6 g/mol
Cat. No. B12042617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide
Molecular FormulaC37H25OP
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68
InChIInChI=1S/C37H25OP/c38-39(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-32-31-19-9-12-22-35(31)37(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)37/h1-25H
InChIKeyDJCKLSMZHDXGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPPO1 Technical Overview


9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide (CAS 1125547-88-7, common abbreviation SPPO1) is a spirobifluorene-derived phosphine oxide compound with the molecular formula C₃₇H₂₅OP and molecular weight 516.57 [1]. The compound features a spiro-linked bifluorene core with a single diphenylphosphine oxide substituent at the 2-position, resulting in a high triplet energy (ET) of approximately 2.8 eV and a deep HOMO level of ~6.5 eV . These electronic properties, combined with the inherent thermal robustness of the spirobifluorene scaffold, position SPPO1 as a functional material for electron transport, hole blocking, and host applications in organic light-emitting diodes (OLEDs) and related optoelectronic devices.

SPPO1 Substitution Challenges


While the broader class of spirobifluorene-phosphine oxide derivatives shares a common core architecture, substitution patterns critically modulate electronic properties, intermolecular interactions, and device-level performance. The mono-substituted SPPO1 (2-position) exhibits distinct HOMO/LUMO energetics, triplet energy positioning, and surface passivation behavior compared to di-substituted analogs such as SPPO13 (2,7-positions) and positional isomers like SPPO11 (4-position). These structural variations directly impact charge injection efficiency, exciton confinement, and defect passivation capability in both OLED and perovskite LED (Pero-LED) device architectures [1]. Consequently, direct substitution of SPPO1 with another spirobifluorene-phosphine oxide without re-optimizing the entire device stack typically results in measurable performance deviations, as demonstrated by comparative device studies.

SPPO1 Performance Evidence


Blue PHOLED Efficiency vs. mCP

In a direct head-to-head comparison within the same study, SPPO1 was evaluated against N,N′-dicarbazolyl-3,5-benzene (mCP), a widely used carbazole-based blue host material, in blue phosphorescent OLED (PHOLED) devices. The SPPO1-based device demonstrated substantially higher external quantum efficiency than the mCP-based control device [1]. The enhanced performance is attributed to SPPO1's favorable combination of high triplet energy (enabling effective exciton confinement on the blue emitter) and bipolar charge transport characteristics, which are absent in the hole-transport-dominated mCP.

Blue PHOLED Host Material Quantum Efficiency

Pero-LED Passivation vs. SPPO13 & SBF

A systematic comparative study evaluated three fluorene derivatives—SBF (non-phosphine oxide), SPPO1 (mono-substituted), and SPPO13 (di-substituted)—as surface treatment layers for perovskite light-emitting diodes (Pero-LEDs). The study quantified both passivation capability and device external quantum efficiency (EQE). While all three materials exhibited excellent electron transport properties, SPPO1 demonstrated intermediate performance between the non-functionalized SBF and the more strongly passivating SPPO13. Specifically, SPPO1 treatment yielded a maximum EQE of 17.48%, representing a substantial improvement over the untreated control (6.55%) and SBF-treated devices (8.13%), though lower than SPPO13-treated devices (22.10%) [1]. The intermediate passivation strength of SPPO1 may be advantageous in device architectures where over-passivation by SPPO13 could impede hole injection balance.

Perovskite LED Surface Passivation Electron Injection

Triplet Energy & HOMO/LUMO Levels

The electronic structure of SPPO1—specifically its high triplet energy (ET = 2.8 eV), deep HOMO level (−6.5 eV), and moderate LUMO level (−2.8 eV)—defines its functional utility as an exciton and hole blocking material . The spirobifluorene core provides a baseline triplet energy of approximately 2.8 eV due to the sp³ carbon linkage that electronically decouples the two fluorene moieties [1]. This triplet energy is sufficiently high to confine triplet excitons generated by common blue phosphorescent emitters (e.g., FIrpic, ET ≈ 2.62 eV) and most green/red emitters, preventing exciton diffusion to adjacent layers where non-radiative quenching would reduce efficiency. The deep HOMO level (−6.5 eV) creates a substantial energy barrier for hole migration, making SPPO1 an effective hole-blocking layer in multi-layer OLED stacks.

Triplet Energy HOMO/LUMO Hole Blocking

Thermal Stability & Sublimed Purity

For vacuum-deposited OLED manufacturing, material thermal stability and high purity are non-negotiable requirements. SPPO1 exhibits a melting point of approximately 236°C [1], consistent with the robust spirobifluorene scaffold that imparts resistance to thermally induced crystallization. The compound is commercially available in sublimed-grade purity exceeding 99% (HPLC) from multiple vendors , meeting the stringent purity requirements (>99%) typically mandated for OLED vacuum thermal evaporation processes to prevent device degradation from volatile impurities. The spirobifluorene core architecture, featuring orthogonal fluorene units connected via a tetrahedral spiro carbon, inherently suppresses molecular aggregation and crystallization during thermal cycling, contributing to improved device operational stability compared to planar aromatic analogs.

Thermal Stability Sublimed Grade Vacuum Deposition

SPPO1 Application Scenarios


Blue PHOLED Host & Exciton Blocker

SPPO1 is validated as a high-performance host material for blue PHOLEDs employing FIrpic or similar blue phosphorescent emitters. The demonstrated 16.3% maximum EQE and 31.4 cd/A current efficiency in peer-reviewed device studies [1] support its selection when developing blue-emitting OLED stacks where mCP-based hosts yield inadequate efficiency. Additionally, the combination of high triplet energy (2.8 eV) and deep HOMO (−6.5 eV) enables SPPO1 to function effectively as an exciton and hole blocking layer adjacent to the blue-emitting layer, confining triplet excitons within the emission zone and blocking hole leakage to the electron transport layer.

Bilayer White OLED Architecture

In simplified white OLED device architectures that minimize organic layer count to reduce manufacturing complexity, SPPO1 serves as an effective electron-transporting host material. As demonstrated in bilayer white PHOLEDs, SPPO1 can be paired with hole-transporting hosts such as TcTa to enable efficient energy transfer to both blue (FIrpic) and orange ( (btc)₂(acac)Ir ) phosphorescent emitters within a reduced-layer-count stack [2]. This application scenario is particularly relevant for solid-state lighting and display backlight development where manufacturing cost and throughput are primary considerations.

Pero-LED Passivation & Electron Injection

SPPO1 is an effective surface treatment agent for perovskite light-emitting diodes (Pero-LEDs), delivering a maximum EQE of 17.48% in treated devices—a 10.93 percentage point improvement over untreated controls (6.55%) and a 9.35 percentage point improvement over non-phosphine oxide SBF (8.13%) [3]. The mono-substituted structure of SPPO1 provides an intermediate passivation strength compared to di-substituted SPPO13 (22.10% EQE), offering a tunable parameter for Pero-LED researchers optimizing the trade-off between defect passivation and balanced charge injection.

Red & Tunable OLED Host / Hole Blocker

SPPO1 has been demonstrated as an effective host and hole-blocking material for red-emitting OLEDs using bis(1-phenyl-isoquinoline)(acetylacetonato)iridium(III) (Ir(piq)₂(acac)) as the emitter [4]. The high triplet energy of SPPO1 enables efficient Förster and Dexter energy transfer to the red emitter, while its hole-blocking capability improves charge balance in the emitting layer. This application extends the utility of SPPO1 beyond blue-emitting devices into full-color display and lighting applications.

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